2-Bromo-4-chloro-5-methylaniline
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Overview
Description
2-Bromo-4-chloro-5-methylaniline is an aromatic amine compound with the molecular formula C7H7BrClN It is characterized by the presence of bromine, chlorine, and methyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloro-2-methylaniline followed by reduction to yield the corresponding amine. Subsequent bromination of the amine produces this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-5-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-chloro-5-methylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-methylaniline involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 2-Bromo-4-methylaniline
- 4-Chloro-2-methylaniline
- 2-Bromo-5-methylaniline
- 4-Bromo-2-methylaniline
Comparison: Compared to similar compounds, 2-Bromo-4-chloro-5-methylaniline is unique due to the simultaneous presence of both bromine and chlorine atoms on the aniline ring. This dual substitution can significantly alter its chemical properties and reactivity, making it a valuable compound for specific synthetic applications .
Properties
IUPAC Name |
2-bromo-4-chloro-5-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROKIUVDZNZYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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